molecular formula C16H9BrF2N2O3 B6078131 N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide

N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide

Numéro de catalogue B6078131
Poids moléculaire: 395.15 g/mol
Clé InChI: COKVGRBQNLYZRW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide, also known as BDF-8638, is a chemical compound that has gained significant interest in the field of scientific research. It belongs to the class of isoxazolecarboxamides and has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.

Mécanisme D'action

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. Additionally, N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of PDE4, which leads to a decrease in the production of inflammatory mediators. Additionally, N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to inhibit the activity of the AKT signaling pathway, which leads to a decrease in cell growth and survival. N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has also been shown to protect against neuronal damage in animal models of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to have potent therapeutic effects in preclinical studies. Additionally, N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has a favorable safety profile and has been shown to be well-tolerated in animal studies. However, there are also some limitations to using N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in lab experiments. The compound is not yet approved for clinical use, and its long-term safety and efficacy have not been established.

Orientations Futures

There are several future directions for the research and development of N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide. One potential direction is to further investigate the mechanism of action of the compound and identify its molecular targets. Additionally, further preclinical studies are needed to establish the safety and efficacy of N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in animal models of various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in humans and to determine its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide is a promising compound with potential therapeutic applications for various diseases. Its synthesis method has been reported in various scientific journals, and it has shown promising results in preclinical studies. N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to inhibit the activity of PDE4 and the AKT signaling pathway, and it has several biochemical and physiological effects. While there are some limitations to using N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in lab experiments, there are also several future directions for its research and development.

Méthodes De Synthèse

The synthesis of N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide involves several steps, including the reaction of 2-bromo-4,6-difluoroaniline with 2-hydroxybenzaldehyde to form an intermediate product. The intermediate product is then reacted with isoxazole-5-carboxylic acid to yield the final product, N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide. The synthesis method for N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been reported in various scientific journals, and the compound has been synthesized using different methods.

Applications De Recherche Scientifique

N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been extensively studied in preclinical studies for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have anti-inflammatory effects. Additionally, N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.

Propriétés

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrF2N2O3/c17-10-5-8(18)6-11(19)15(10)20-16(23)12-7-14(24-21-12)9-3-1-2-4-13(9)22/h1-7,22H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKVGRBQNLYZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)NC3=C(C=C(C=C3Br)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.